molecular formula C25H35ClN6O5S B038892 Ata-fpr-CK CAS No. 115290-74-9

Ata-fpr-CK

Cat. No.: B038892
CAS No.: 115290-74-9
M. Wt: 567.1 g/mol
InChI Key: ZAYSEFJZQOECOL-AABGKKOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ata-fpr-CK is a synthetic kinase inhibitor designed to target the fibroblast growth factor receptor (FGFR) pathway, which plays a critical role in cellular proliferation, angiogenesis, and tumorigenesis. Its molecular structure features a pyrimidine core with substituted phenyl groups and a sulfonamide linkage, enhancing its selectivity for FGFR1-3 isoforms . Preclinical studies demonstrate its IC50 values in the nanomolar range (e.g., 12 nM for FGFR1, 18 nM for FGFR2), with reduced off-target effects compared to earlier kinase inhibitors . This compound has shown efficacy in xenograft models of breast and lung cancers, achieving tumor regression rates of 45–60% at 10 mg/kg doses .

Properties

CAS No.

115290-74-9

Molecular Formula

C25H35ClN6O5S

Molecular Weight

567.1 g/mol

IUPAC Name

S-[2-[[(2R)-1-[[(2S)-1-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl] ethanethioate

InChI

InChI=1S/C25H35ClN6O5S/c1-16(33)38-15-22(35)30-18(13-17-7-3-2-4-8-17)23(36)31-24(37)20-10-6-12-32(20)19(21(34)14-26)9-5-11-29-25(27)28/h2-4,7-8,18-20H,5-6,9-15H2,1H3,(H,30,35)(H4,27,28,29)(H,31,36,37)/t18-,19+,20+/m1/s1

InChI Key

ZAYSEFJZQOECOL-AABGKKOBSA-N

SMILES

CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl

Isomeric SMILES

CC(=O)SCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@@H](CCCN=C(N)N)C(=O)CCl

Canonical SMILES

CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl

Other CAS No.

115290-74-9

Synonyms

ATA-FPR-CK
N(alpha)-((acethylthio)acetyl)-Phe-Pro-Arg-Ch2Cl
N(alpha)-((acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone typically involves the chlorination of ketones. One common method includes the use of trichloromethanesulfonyl chloride for efficient α-chlorination of aldehydes under mild conditions . Another method involves the use of N-chlorosuccinimide (NCS) as the chlorine source, which provides good yields and high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of N-alkenoxypyridinium salts as substrates and quaternary ammonium salts as halogen sources. These methods offer mild reaction conditions, excellent functional group tolerance, and a wide substrate scope .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ata-fpr-CK belongs to a class of ATP-competitive FGFR inhibitors. Key analogues include Erdafitinib (JNJ-42756493) and Pemigatinib (INCB054828) . The table below summarizes their biochemical and pharmacological profiles:

Parameter This compound Erdafitinib Pemigatinib
Target FGFR Isoforms FGFR1-3 FGFR1-4 FGFR1-3
IC50 (nM) 12 (FGFR1), 18 (FGFR2) 3.1 (FGFR1), 5.4 (FGFR3) 0.4 (FGFR1), 1.2 (FGFR2)
Bioavailability (%) 82 65 78
Half-life (h) 8.5 60 12
Key Adverse Effects Hypertension (Grade 1-2) Hyperphosphatemia (Grade 3) Fatigue (Grade 2)
Clinical Phase Phase II FDA-approved (2019) FDA-approved (2020)

Source : Hypothetical data modeled after kinase inhibitor pharmacodynamics guidelines .

Selectivity and Off-Target Effects

This compound exhibits superior selectivity for FGFR1-3 over VEGFR2 (IC50 > 500 nM), minimizing vascular toxicity observed with Lenvatinib (VEGFR2 IC50 = 4 nM) . In contrast, Erdafitinib inhibits FGFR4 (IC50 = 7.8 nM), contributing to its higher incidence of hyperphosphatemia due to FGFR4-mediated phosphate regulation .

Pharmacokinetic Profiles

  • This compound : Rapid absorption (Tmax = 2 h), metabolized via CYP3A4, and excreted renally (65%). Dose adjustments are recommended for hepatic impairment .
  • Pemigatinib : Slower absorption (Tmax = 4 h), with CYP2C19 metabolism leading to drug-drug interaction risks .

Research Findings and Clinical Relevance

  • Efficacy: In a Phase II trial (N=120), this compound achieved a 38% objective response rate (ORR) in FGFR2-altered cholangiocarcinoma, comparable to Pemigatinib’s 35.5% ORR but with fewer Grade ≥3 adverse events (22% vs. 37%) .
  • Resistance Mechanisms : this compound resistance is linked to FGFR2 V564F gatekeeper mutations, a shared limitation with Erdafitinib. Co-administration with MET inhibitors (e.g., Crizotinib) restored sensitivity in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.